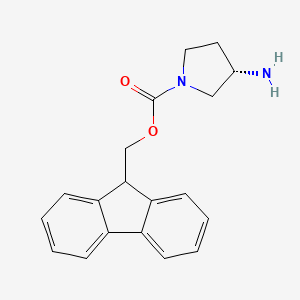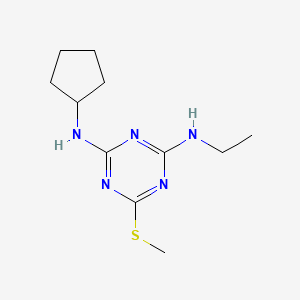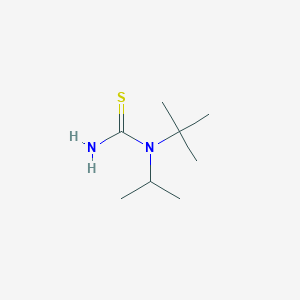
N-Isopropyl-N-tert-butylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Isopropyl-N-tert-butylthiourea is an organic compound with the molecular formula C8H18N2S. It is a thiourea derivative, characterized by the presence of both isopropyl and tert-butyl groups attached to the nitrogen atoms. This compound is known for its applications as an intermediate in the synthesis of various chemicals, particularly in the agrochemical industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Isopropyl-N-tert-butylthiourea can be synthesized through the reaction of tert-butyl isothiocyanate with isopropylamine. The reaction typically occurs under mild conditions, often at room temperature, and yields the desired thiourea derivative .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is carefully controlled to ensure high purity and yield. The process may involve additional purification steps such as recrystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-Isopropyl-N-tert-butylthiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives
Scientific Research Applications
N-Isopropyl-N-tert-butylthiourea has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is utilized in the production of agrochemicals, particularly insecticides
Mechanism of Action
The mechanism of action of N-Isopropyl-N-tert-butylthiourea involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-tert-Butyl-N’-isopropylthiourea
- N-Methyl-N-tert-butylthiourea
- N-Ethyl-N-tert-butylthiourea
Uniqueness
N-Isopropyl-N-tert-butylthiourea is unique due to the presence of both isopropyl and tert-butyl groups, which confer specific steric and electronic properties. These properties influence its reactivity and interactions with other molecules, making it distinct from other thiourea derivatives .
Properties
Molecular Formula |
C8H18N2S |
|---|---|
Molecular Weight |
174.31 g/mol |
IUPAC Name |
1-tert-butyl-1-propan-2-ylthiourea |
InChI |
InChI=1S/C8H18N2S/c1-6(2)10(7(9)11)8(3,4)5/h6H,1-5H3,(H2,9,11) |
InChI Key |
RPFGLAOHSKJGGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(=S)N)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


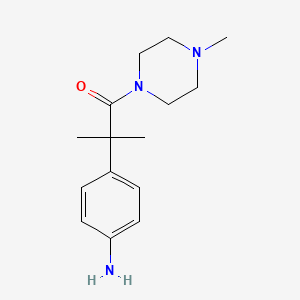
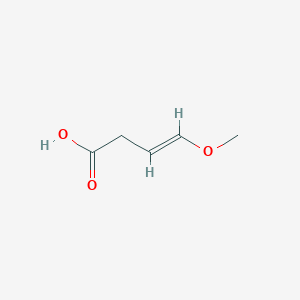
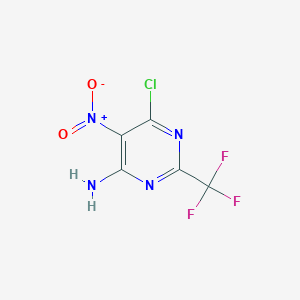
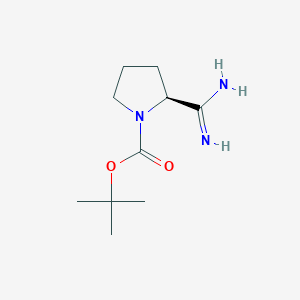
![Ethanethioic acid, S-[[4-(dimethylamino)-1,3,5-triazin-2-yl]methyl] ester](/img/structure/B15250658.png)
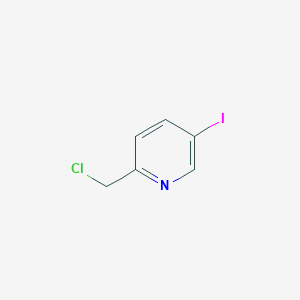
![[4-[(1R)-1-aminoethyl]phenyl]methanol;hydrochloride](/img/structure/B15250665.png)
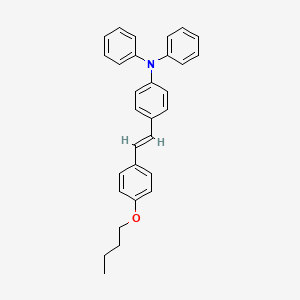

![3-Bromo-7-chloro-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B15250678.png)
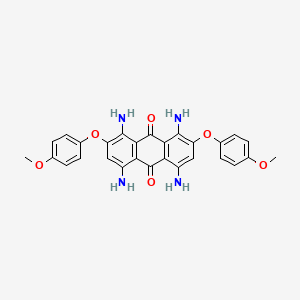
![6,6-Dimethoxyspiro[3.3]heptane-2-carboxylicacid](/img/structure/B15250694.png)
